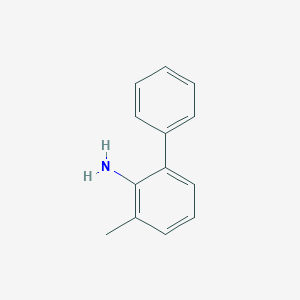

2-Methyl-6-phenylaniline

Übersicht

Beschreibung

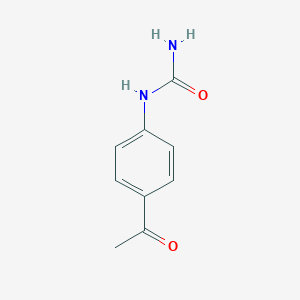

Synthesis Analysis

The synthesis of 2-Methyl-6-phenylaniline and related compounds involves intricate chemical reactions. For example, a novel three-component reaction catalyzed by dirhodium(II) acetate enables the synthesis of 1,2-diamines through carbon-carbon bond formation, involving an ammonium ylide intermediate (Wang et al., 2003). This reaction demonstrates the complexity and innovation in the synthesis of compounds related to 2-Methyl-6-phenylaniline.

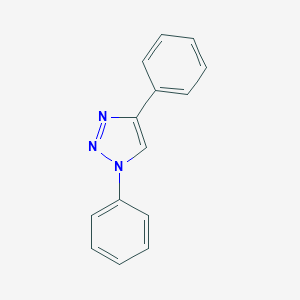

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. For compounds related to 2-Methyl-6-phenylaniline, crystal structure analysis provides insights into their geometric and electronic configurations. For instance, the crystal structure of certain phenylamino compounds has been determined, offering a detailed view of their molecular geometry and potential for chemical reactivity (Sambyal et al., 2011).

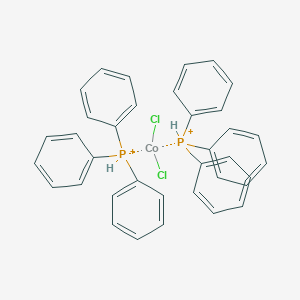

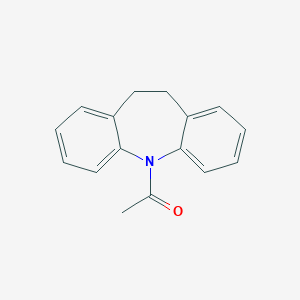

Chemical Reactions and Properties

2-Methyl-6-phenylaniline can undergo various chemical reactions, highlighting its versatility. The reactivity of related compounds, such as the cyclopalladated dimers derived from phenylanilines, showcases the potential for creating complex molecular architectures (Albert et al., 1996). These reactions are integral to advancing synthetic methodologies and creating new materials.

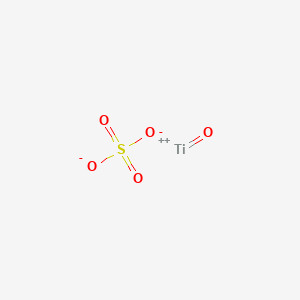

Physical Properties Analysis

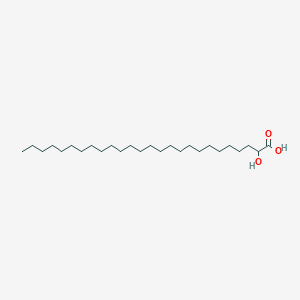

The physical properties of 2-Methyl-6-phenylaniline, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on 2-Methyl-6-phenylaniline might not be provided, related studies on compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline shed light on the physical properties that can be expected from similar compounds (Ajibade & Andrew, 2021).

Wissenschaftliche Forschungsanwendungen

Eigenschaften

IUPAC Name |

2-methyl-6-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRUIXLRNRHYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345261 | |

| Record name | 2-amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,1'-biphenyl]-2-amine | |

CAS RN |

14294-33-8 | |

| Record name | 2-amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)